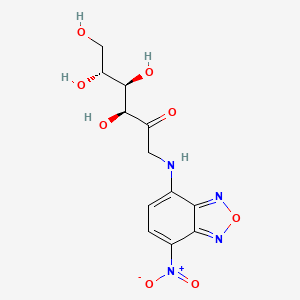

NBD-Fructose

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,4R,5R)-3,4,5,6-tetrahydroxy-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O8/c17-4-8(19)12(21)11(20)7(18)3-13-5-1-2-6(16(22)23)10-9(5)14-24-15-10/h1-2,8,11-13,17,19-21H,3-4H2/t8-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUWRKIMILVYHE-GGZOMVNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NBD-Fructose: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-deoxy-1-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-fructose (NBD-Fructose), a fluorescent analog of fructose. This document details its fundamental principles, synthesis, and key applications in cellular and molecular research, with a focus on its utility in studying fructose transport and metabolism.

Core Principles of this compound

This compound is a synthetic molecule created by covalently linking a fructose moiety to a fluorescent dye, 7-nitrobenz-2-oxa-1,3-diazole (NBD).[1][2][3] This conjugation imparts fluorescent properties to the fructose molecule, allowing for its visualization and tracking within biological systems.[1]

Chemical Structure and Properties:

This compound is formed by coupling NBD-chloride with the amine group of an amino fructose derivative.[1][3] The NBD group itself is non-fluorescent but becomes highly fluorescent upon conjugation with the amino group of the fructose derivative.[1] This property is crucial for its application as a fluorescent probe.

Mechanism of Cellular Uptake:

This compound is primarily transported into cells via facilitative glucose transporters (GLUTs), with a notable specificity for the fructose transporter GLUT5.[1] Many cancer cell types exhibit an overexpression of GLUT5, making this compound a valuable tool for studying fructose uptake in these cells and for differentiating them from normal cells which typically have lower GLUT5 expression.[1][4] While GLUT5 is the principal transporter, other GLUTs such as GLUT2, GLUT7, GLUT9, and GLUT12 can also transport fructose, albeit with lower affinity.[1] The specificity of this compound for GLUT5 is influenced by the nature of the fluorescent tag; larger fluorophores can lead to uptake that is independent of GLUT5.[1]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 940961-04-6 | [2][5] |

| Molecular Formula | C₁₂H₁₄N₄O₈ | [2][5] |

| Molecular Weight | 342.3 g/mol | [2][5] |

| Solubility | 30 mg/mL in PBS (pH 7.2) and Water | [5] |

Table 2: Photophysical Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | ~472 nm | [1][2][3] |

| Emission Maximum (λem) | ~538 nm | [1][2][3] |

| Quantum Yield | Not explicitly reported in the reviewed literature. | |

| Molar Extinction Coefficient | Not explicitly reported in the reviewed literature. |

Table 3: Biological Activity and Specificity

| Parameter | Value | Cell Line/System | Reference |

| Primary Transporter | GLUT5 | Various cancer cell lines | [1] |

| IC₅₀ of D-fructose vs. 6-NBDF uptake | 1.7 M | EMT6 murine breast cancer cells | [6] |

| Kᵢ of NBDM (a similar NBD-sugar analog) | 2.3–2.7 mM | Human MCF7 breast cancer cells | [7] |

| Kₘ of D-[¹⁴C]fructose for GLUT5 | 11–15 mM | GLUT5-expressing oocytes and membrane vesicles | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Synthesis of 1-NBDF (this compound)

This protocol is adapted from Levi et al., 2007.[4]

Materials:

-

1-amino-1-deoxy-D-fructose

-

4-chloro-7-nitrobenzofurazan (NBD chloride)

-

0.3 M Sodium bicarbonate (NaHCO₃) solution

-

Methanol

-

Water

-

Reverse-phase high-performance liquid chromatography (HPLC) system

Procedure:

-

Dissolve 10 mg of amino fructose in 200 µL of 0.3 M NaHCO₃.

-

Add the amino fructose solution to a solution of 10 mg of NBD chloride in 400 µL of methanol.

-

Stir the mixture at room temperature for 20 hours.

-

Remove the solvents in vacuo.

-

Add 400 µL of water to the residue and remove the precipitate by centrifugation.

-

Purify the filtrate using a reverse-phase semi-preparative HPLC column.

-

Column: Zorbax SB (C18, 9.4 mm × 250 mm)

-

Mobile Phase: 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in acetonitrile (CH₃CN).

-

Gradient: Start at 5% CH₃CN and end at 80% CH₃CN at 42 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV at 218 nm and 475 nm.

-

Note: The synthesis is known to have a low yield, typically around 5%.[4] The HPLC chromatogram may show two peaks corresponding to different isomers of 1-NBDF, which can be combined for uptake studies.[4]

Cellular Uptake Assay using Fluorescence Microscopy

This protocol is a general guide based on methodologies described in the literature.[4]

Materials:

-

Cells of interest (e.g., MCF-7, MDA-MB-435 breast cancer cells)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Fluorescence microscope with appropriate filter sets (e.g., eGFP filter set: excitation 450/490 nm, emission 515/565 nm)[4]

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 70-80%).

-

Cell Fasting (Optional but Recommended): To enhance uptake, aspirate the culture medium and wash the cells with PBS. Then, incubate the cells in a glucose-free medium for a defined period (e.g., 30-60 minutes).

-

This compound Incubation: Dilute the this compound stock solution in a glucose-free medium to the desired final concentration (e.g., 10 µM).[4] Remove the fasting medium and add the this compound containing medium to the cells.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for a specific time (e.g., 15-60 minutes).[4]

-

Washing: Aspirate the this compound solution and wash the cells three times with cold PBS to remove extracellular probe.

-

Imaging: Immediately image the cells using a fluorescence microscope. Acquire images using both fluorescence and bright-field channels.

-

Data Analysis: Quantify the fluorescence intensity per cell or per area using image analysis software (e.g., ImageJ, CellProfiler). Background subtraction is crucial for accurate quantification.[9]

Quantitative Analysis of this compound Uptake by Flow Cytometry

This protocol allows for the high-throughput quantification of this compound uptake in a cell population.[4]

Materials:

-

Cells of interest grown in suspension or detached from culture plates

-

FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

This compound stock solution

-

Flow cytometer equipped with a blue laser (e.g., 488 nm) and appropriate detectors (e.g., FITC or GFP channel).

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of your cells of interest.

-

This compound Incubation: Resuspend the cells in a glucose-free medium containing the desired concentration of this compound (e.g., 3-10 µM).[4]

-

Incubation: Incubate the cells at 37°C for a specific time (e.g., 60 minutes).[4]

-

Washing: Pellet the cells by centrifugation and wash them twice with cold FACS buffer.

-

Resuspension: Resuspend the cells in FACS buffer for analysis.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Record the fluorescence signal in the appropriate channel (e.g., FITC/GFP).

-

Data Analysis: Gate on the live cell population based on forward and side scatter. Determine the mean fluorescence intensity (MFI) of the cell population. Compare the MFI of treated cells to that of control (untreated) cells.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Caption: Synthesis workflow for this compound.

Caption: Cellular uptake of this compound via GLUT5.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fluorescent Fructose Derivatives for Imaging Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discrimination of GLUTs by Fructose Isomers Enables Simultaneous Screening of GLUT5 and GLUT2 Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarworks.uark.edu [scholarworks.uark.edu]

The Fluorescent Probe NBD-Fructose: A Technical Guide to its Discovery, Synthesis, and Application in Cellular Research

For researchers, scientists, and drug development professionals, this document provides an in-depth guide to NBD-Fructose, a fluorescent analog of fructose instrumental in studying cellular fructose uptake and metabolism, particularly in the context of cancer research. This guide details its discovery, chemical synthesis, and application in experimental protocols, presenting quantitative data in structured tables and visualizing complex processes with diagrams.

Discovery and Significance

This compound, or 1-deoxy-1-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-fructose, is a fluorescent derivative of fructose that has emerged as a valuable tool for investigating fructose transport in living cells.[1][2] Its development was driven by the need for probes to study the role of fructose metabolism in diseases, especially in cancer, where altered glucose and fructose utilization is a hallmark. The fluorescent 7-nitro-1,2,3-benzadiazole (NBD) group is conjugated to the C-1 position of fructose.[3] While NBD-chloride itself is non-fluorescent, its conjugation to the amino group of amino fructose results in a highly fluorescent molecule.[4][5] This property allows for the direct visualization and quantification of its uptake into cells using techniques like fluorescence microscopy and flow cytometry.[3]

This compound is particularly significant for its ability to be transported by the GLUT5 transporter, which is the primary transporter for fructose and is overexpressed in several types of cancer cells, including breast cancer.[1][3][5] This specificity allows researchers to distinguish fructose uptake from glucose uptake and to study the activity of GLUT5 in different cell types.[1]

Chemical Properties and Data

This compound possesses distinct chemical and spectral properties that make it suitable for cellular imaging applications. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 940961-04-6 | |

| Molecular Formula | C₁₂H₁₄N₄O₈ | |

| Molecular Weight | 342.27 g/mol | |

| Excitation Maximum (Ex) | ~472 nm | [4][5] |

| Emission Maximum (Em) | ~538 nm | [4][5] |

| Appearance | Orange to red solid | |

| Solubility | Soluble in water and DMSO |

Chemical Synthesis of this compound

The synthesis of this compound involves the coupling of 1-amino-1-deoxy-D-fructose with 4-chloro-7-nitrobenzofurazan (NBD chloride) under basic conditions.[3][4] This reaction is a nucleophilic aromatic substitution where the amino group of the fructose derivative displaces the chloride on the NBD ring.

Detailed Synthesis Protocol:

The following protocol is a representative method for the synthesis of this compound:

-

Preparation of Reactants : Dissolve 1-amino-1-deoxy-D-fructose in an aqueous solution of sodium bicarbonate (e.g., 0.3 M NaHCO₃).[3] In a separate container, dissolve 4-chloro-7-nitrobenzofurazan (NBD chloride) in methanol.[3]

-

Reaction : Add the NBD chloride solution to the amino fructose solution.[1]

-

Incubation : Stir the reaction mixture at room temperature for approximately 20 hours.[1][3] The reaction is known to have a low yield, often around 5%.[3]

-

Purification : After the reaction, the solvents are removed under vacuum. The resulting residue is redissolved in water, and any precipitate is removed by centrifugation.[3] The final product is purified using reverse-phase high-performance liquid chromatography (HPLC).[3] The synthesis results in two major isomers which are typically combined for use in uptake studies.[3]

Experimental Applications: Cellular Uptake Assays

This compound is primarily used to monitor fructose uptake in living cells. Below is a detailed protocol for a typical cell-based uptake assay.

Experimental Workflow for this compound Uptake Assay:

Detailed Protocol for Cellular Uptake Assay:

-

Cell Seeding : Seed the cells of interest (e.g., MCF-7 breast cancer cells) in a suitable culture plate (e.g., 96-well plate for quantitative analysis or chamber slides for microscopy) and allow them to adhere overnight.[6]

-

Preparation of this compound Solution : Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentration (typically in the range of 10-100 µM) in glucose-free cell culture medium.[3]

-

Cell Treatment : Remove the culture medium from the cells and wash them with phosphate-buffered saline (PBS). Add the this compound containing medium to the cells.

-

Incubation : Incubate the cells at 37°C for a specific period, which can range from 10 minutes to several hours, depending on the cell type and experimental goals.[6]

-

Washing : After incubation, aspirate the this compound solution and wash the cells multiple times with cold PBS to remove any unbound probe.[3]

-

Analysis :

-

Fluorescence Microscopy : For qualitative analysis, visualize the cells directly using a fluorescence microscope equipped with filters appropriate for NBD (excitation ~472 nm, emission ~538 nm).[3]

-

Flow Cytometry : For quantitative analysis, detach the cells (e.g., using trypsin), resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer.[3]

-

Signaling Pathway: GLUT5-Mediated Fructose Transport

This compound uptake in many cancer cell lines is primarily mediated by the GLUT5 transporter. The following diagram illustrates the simplified pathway of fructose transport via GLUT5.

GLUT5 facilitates the transport of fructose across the cell membrane down its concentration gradient.[5][7] Once inside the cell, fructose can be metabolized through various pathways, such as glycolysis and the pentose phosphate pathway.[4] The use of this compound allows for the specific investigation of this transport mechanism, as its uptake can be inhibited by an excess of unlabeled fructose but not glucose in GLUT5-expressing cells.[8]

Conclusion

This compound is a powerful and versatile tool for studying fructose metabolism in living systems. Its fluorescent properties, coupled with its specificity for the GLUT5 transporter, make it an invaluable probe in cancer biology and metabolic research. The detailed protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their experimental designs, contributing to a deeper understanding of the role of fructose in health and disease.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. Fluorescent Fructose Derivatives for Imaging Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GLUT5 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. GLUT5: structure, functions, diseases and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NBD-Fructose as a Fluorescent Probe for GLUT5

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NBD-Fructose, a fluorescently labeled fructose analog, and its application as a probe for studying the fructose-specific transporter, GLUT5. This document details the probe's properties, presents quantitative data for its use in inhibition assays, offers detailed experimental protocols, and visualizes key processes and pathways.

Introduction: The Role of GLUT5 and the Need for Targeted Probes

Facilitative glucose transporters (GLUTs) are a family of membrane proteins essential for hexose transport into cells. Among these, GLUT5 is unique for its high specificity for fructose.[1][2] In normal physiology, GLUT5 is predominantly expressed in the small intestine, where it mediates the absorption of dietary fructose.[1] However, numerous cancer types, including breast, pancreatic, and renal-cell carcinoma, exhibit elevated GLUT5 expression.[1][3][4] This metabolic adaptation allows cancer cells to utilize fructose as an alternative energy source to support rapid proliferation, making GLUT5 a compelling target for both diagnostic imaging and therapeutic intervention.[1][4]

To investigate GLUT5 activity and screen for potential inhibitors, specific and reliable probes are necessary. This compound, a fluorescent derivative of fructose, serves as a valuable tool for this purpose. It mimics natural fructose, allowing it to be transported into cells via GLUT5, and its inherent fluorescence provides a measurable signal for uptake.[5][6] This eliminates the need for radiolabeled substrates, enabling safer and more high-throughput screening assays.[1][3]

This compound: Synthesis and Properties

This compound is synthesized by coupling an amino-fructose derivative (typically 1-amino-1-deoxy-D-fructose) with 4-chloro-7-nitrobenzofurazan (NBD chloride).[5][6] The NBD moiety is non-fluorescent on its own but becomes highly fluorescent upon conjugation with the amino group of the fructose molecule.[5][6] The most common variants are 1-NBD-Fructose (1-NBDF) and 6-NBD-Fructose (6-NBDF), depending on the position of the NBD tag. The structural characteristics of this compound allow it to be recognized and transported by GLUT5.[5]

Table 1: Physicochemical and Fluorescent Properties of this compound

| Property | Value | Reference(s) |

| Full Name | 1-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-amino]-1-deoxy-D-fructose | [6] |

| Common Acronym | 1-NBDF | [7] |

| Molecular Formula | C₁₂H₁₄N₄O₈ | [7][8] |

| Molecular Weight | 342.26 g/mol | [8] |

| Excitation Maximum | ~472 nm | [5][6][7][9] |

| Emission Maximum | ~538 nm | [5][6][7][9] |

Quantitative Data and Inhibition Assays

This compound is primarily used in competitive inhibition assays to screen for compounds that block fructose uptake through GLUT5. In these experiments, cells overexpressing GLUT5 are incubated with this compound and a potential inhibitor. A reduction in intracellular fluorescence compared to a control indicates that the compound inhibits GLUT5-mediated transport. The specificity of the probe is confirmed by demonstrating that its uptake is competitively inhibited by an excess of unlabeled D-fructose but not significantly by D-glucose in cells where GLUT5 is the primary fructose transporter.[1][3][5]

Table 2: IC₅₀ Values from Competitive Inhibition Assays Using this compound Probes (Cell Line: EMT6 Murine Breast Cancer)

| Inhibitor | Probe | IC₅₀ Value | Reference(s) |

| D-Fructose | 6-NBDF | 1.7 M* | [1][3] |

| D-Fructose | [¹⁴C]-D-fructose | 2.9 ± 1.14 mM | [1][3] |

| Aniline Derivative 8 | 6-NBDF | 1.05 mM | [1] |

| Aniline Derivative 9 | 6-NBDF | 2.24 mM | [1] |

| Aniline Derivative 10 | 6-NBDF | 0.99 mM | [1] |

| Compound 3 | 6-NBDF | 2.92 mM | [1][3] |

| MSNBA | D-[¹⁴C]-fructose | 5.8 ± 0.5 µM | [1][3] |

*Note: The reported IC₅₀ of 1.7 M for D-fructose against 6-NBDF uptake is exceptionally high and may reflect low affinity in this specific assay or a potential typographical error in the source literature. For context, the Kₘ of GLUT5 for fructose is in the millimolar range (~11-16 mM).[2]

Table 3: Kinetic Parameters of Fructose Transporters for Relevant Substrates

| Transporter | Substrate | Parameter | Value | Reference(s) |

| GLUT5 | D-Fructose | Kₘ | ~11-16 mM | [2] |

| GLUT2 | D-Fructose | Kₘ | ~76 mM | [2] |

| GLUT2 | D-Glucose | Kₘ | ~17 mM | [2] |

| GLUT5 | NBDM* | Kᵢ | 2.3–2.7 mM | [4] |

*NBDM (1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol) is a fluorescent fructose analog with high affinity for GLUT5.[4]

Visualizations of Pathways and Workflows

Visual diagrams help clarify the complex biological and experimental processes involved in using this compound.

Caption: GLUT5-mediated fructose uptake and inhibition pathway.

Caption: Experimental workflow for a cell-based this compound uptake assay.

Caption: Logical relationship of this compound as a GLUT5 probe.

Detailed Experimental Protocols

The following protocols are generalized from methodologies reported in the literature. Researchers should optimize conditions for their specific cell lines and experimental setups.

Adapted from Levi et al., 2007.[6]

-

Preparation of Reactants:

-

Dissolve 10 mg of 1-amino-1-deoxy-D-fructose in 200 µL of 0.3 M aqueous sodium bicarbonate (NaHCO₃).

-

Separately, dissolve 10 mg of 4-chloro-7-nitrobenzofurazan (NBD chloride) in 400 µL of methanol.

-

-

Reaction:

-

Add the amino fructose solution to the NBD chloride solution.

-

Stir the mixture at room temperature for approximately 20 hours, protected from light. The reaction is known to have a low yield, often around 5%.[6]

-

-

Purification:

-

Remove the solvents in vacuo.

-

Add 400 µL of water to the residue and remove the resulting precipitate by centrifugation.

-

Purify the supernatant containing the 1-NBD-Fructose conjugate using High-Performance Liquid Chromatography (HPLC).

-

-

Verification:

-

Confirm the product identity and purity using mass spectrometry and measure its fluorescence spectrum to confirm excitation and emission maxima (~472/538 nm).[6]

-

Generalized from methods described for EMT6 and other breast cancer cells.[1][3][6]

-

Cell Seeding:

-

Seed GLUT5-expressing cells (e.g., EMT6, MCF7) into a 96-well, black, clear-bottom plate at a density that will result in ~80-90% confluency on the day of the experiment.

-

Incubate under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours.

-

-

Preparation for Uptake:

-

Gently aspirate the culture medium from the wells.

-

Wash the cells twice with 100 µL of a suitable uptake buffer (e.g., Krebs-Ringer buffer or Phosphate-Buffered Saline (PBS), pH 7.2).

-

-

Inhibition and Uptake:

-

Prepare treatment solutions in the uptake buffer containing a final concentration of this compound (e.g., 10-25 µM).

-

For inhibitor wells, add the test compounds at various concentrations. Include appropriate controls:

-

No-treatment control: Buffer only (for background fluorescence).

-

Positive uptake control: this compound only.

-

Inhibition control: this compound with a known inhibitor or excess D-fructose (e.g., 50 mM).

-

-

Add 50-100 µL of the respective treatment solutions to the wells.

-

Incubate the plate at 37°C for 15-30 minutes.

-

-

Termination of Uptake:

-

To stop the uptake, rapidly aspirate the treatment solutions.

-

Immediately wash the cells three times with 150 µL of ice-cold uptake buffer.

-

-

Fluorescence Measurement:

-

After the final wash, add 100 µL of buffer or a cell lysis buffer to each well.

-

Measure the intracellular fluorescence using a fluorescent plate reader with excitation set to ~472 nm and emission to ~538 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (no-treatment control) from all readings.

-

Normalize the fluorescence intensity of the inhibitor-treated wells to the positive uptake control (this compound only), expressing it as a percentage of uptake.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Specificity and Experimental Considerations

While this compound is a valuable tool for studying GLUT5, it is crucial to acknowledge its limitations and consider its specificity.

-

Transporter Specificity: Although primarily transported by GLUT5, this compound uptake is not exclusively mediated by it. Other transporters capable of transporting fructose, such as GLUT2, can also contribute to its uptake, albeit with lower affinity.[5] Therefore, it is essential to use cell lines with well-characterized transporter expression profiles. For instance, comparing uptake in GLUT5-positive cells (like MCF7) with GLUT5-negative cells (like HepG2) can help confirm specificity.[6]

-

Competitive Inhibition: The lack of inhibition by D-glucose is often used as evidence for GLUT5-specific transport.[1][3][5] Conversely, competitive inhibition by glucosamine, a GLUT2 substrate, can indicate the involvement of other transporters.[10][11]

-

Fluorophore Effects: The size and chemical nature of the fluorescent tag can influence transporter interaction. While the NBD moiety is small enough to maintain selective interaction with GLUT5, larger tags like Cy5.5 may lead to uptake that is independent of fructose-specific transporters.[5]

Conclusion

This compound is a potent and practical fluorescent probe for investigating GLUT5-mediated fructose transport. Its ability to provide a quantifiable signal without radioactivity facilitates high-throughput screening of potential GLUT5 inhibitors, which are of significant interest in oncology and metabolic disease research. By employing carefully designed experimental protocols and considering the probe's specificity, researchers can effectively leverage this compound to explore the biology of GLUT5 and accelerate the discovery of novel therapeutic agents.

References

- 1. A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discrimination of GLUTs by Fructose Isomers Enables Simultaneous Screening of GLUT5 and GLUT2 Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound | Benchchem [benchchem.com]

- 6. Fluorescent Fructose Derivatives for Imaging Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. This compound | 940961-04-6 | MN167002 | Biosynth [biosynth.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Mechanism of NBD-Fructose Transport into Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled hexoses, such as NBD-fructose, have emerged as valuable tools for studying cellular uptake and metabolism of sugars in real-time. 1-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-amino]-1-deoxy-D-fructose (1-NBDF) and 6-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-amino]-6-deoxy-D-fructose (6-NBDF) are fluorescent analogs of fructose that allow for the visualization and quantification of fructose transport into living cells. This guide provides a comprehensive overview of the mechanisms governing this compound transport, with a focus on its interaction with the fructose-specific transporter GLUT5. The content herein details the kinetics of transport, experimental protocols for uptake assays, and the signaling pathways that regulate this process.

Core Mechanism of this compound Transport

The primary mechanism for the cellular uptake of this compound is facilitated diffusion mediated by the glucose transporter GLUT5.[1][2] GLUT5 is a fructose-specific transporter that is highly expressed in the small intestine and is also found in other tissues, including skeletal muscle, adipose tissue, and brain.[3] In the context of pathology, GLUT5 is often overexpressed in various cancer cell lines, particularly breast cancer, making it a target of interest for diagnostic and therapeutic applications.[4]

The transport of this compound via GLUT5 is a passive process that does not require energy and follows the concentration gradient of the substrate. The specificity of this transport is evidenced by competition assays, which demonstrate that the uptake of this compound is inhibited by an excess of unlabeled D-fructose but not by D-glucose.[2][3] This selectivity underscores the role of GLUT5 as the principal transporter for this compound. While GLUT5 is the primary transporter, some studies suggest the possibility of non-specific transport mechanisms, potentially involving other GLUT isoforms like GLUT2, that can transport fructose with a lower affinity.[1]

It is crucial to note that the addition of the bulky NBD group can influence the transport kinetics compared to unlabeled fructose. Therefore, while this compound is a valuable probe, direct extrapolation of kinetic parameters to natural fructose should be done with caution.

Quantitative Data on this compound Transport

The following tables summarize the available quantitative data on the transport and inhibition of this compound and its analogs.

Table 1: Inhibition of 6-NBD-Fructose (6-NBDF) Uptake in EMT6 Murine Breast Cancer Cells

| Inhibitor | IC50 Value | Reference |

| D-Fructose | 1.7 M | [5] |

| Compound 8 (Aniline derivative) | 1.05 mM | [3] |

| Compound 9 (Aniline derivative) | 2.24 mM | [3] |

| Compound 10 (Aniline derivative) | 0.99 mM | [3] |

| Compound 3 | 2.92 mM | [3] |

Table 2: Competitive Inhibition of [¹⁴C]-D-Fructose Uptake by 6-NBD-Fructose (6-NBDF)

| Cell Line | IC50 Value of 6-NBDF | Reference |

| EMT6 | 2.9 ± 1.14 mM | [3] |

Table 3: Inhibition of Fructose Uptake in MCF7 Cells by a Specific GLUT5 Inhibitor

| Inhibitor | Ki Value | IC50 Value (in the presence of 10 mM fructose) | Reference | | --- | --- | --- | | MSNBA | 3.2 μM | 5.8 ± 0.5 μM |[6] |

Table 4: Transport Efficiency of a Fluorescent Fructose Analog via GLUT5

| Compound | Transport Efficiency Compared to D-Fructose | Ki Range | Cell Line | Reference |

| 1-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) | 2x more efficient | 2.3–2.7 mM | MCF7 | [7] |

Experimental Protocols

Synthesis of 1-NBD-Fructose (1-NBDF)

This protocol is adapted from Levi et al. (2007).[4]

Materials:

-

1-Amino-1-deoxy-D-fructose

-

4-Chloro-7-nitrobenzofurazan (NBD chloride)

-

0.3 M Sodium bicarbonate (NaHCO₃) solution

-

Methanol

-

Water

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Dissolve 10 mg of 1-amino-1-deoxy-D-fructose in 200 µL of 0.3 M NaHCO₃.

-

Add the amino fructose solution to a solution of 10 mg of NBD chloride in 400 µL of methanol.

-

Stir the mixture at room temperature for 20 hours.

-

Remove the solvents in vacuo.

-

Add 400 µL of water to the residue and remove the precipitate by centrifugation.

-

Inject the filtrate onto an HPLC column for purification. Two major isomers are typically observed. For uptake studies, these isomers can be combined.

Cell-Based this compound Uptake Assay using Fluorescence Microscopy

Materials:

-

Cells cultured on glass-bottom dishes or chamber slides

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (e.g., in DMSO or PBS)

-

Culture medium or desired buffer for the assay

-

D-fructose (for competition assay)

-

D-glucose (for control)

-

Fluorescence microscope with appropriate filter sets (Excitation/Emission maxima for NBD are ~472/538 nm[8][9])

Procedure:

-

Seed cells on a suitable imaging plate and culture until they reach the desired confluency.

-

On the day of the experiment, wash the cells once with PBS.

-

Incubate the cells with the desired concentration of this compound (e.g., 10-100 µM) in culture medium or buffer at 37°C for a specified time (e.g., 15-60 minutes).

-

For competition assays, pre-incubate the cells with a high concentration of D-fructose (e.g., 10-50 mM) for a short period before adding the this compound solution containing the same concentration of D-fructose.

-

As a negative control, perform a parallel experiment with D-glucose instead of D-fructose.

-

Following incubation, wash the cells three times with ice-cold PBS to remove extracellular this compound.

-

Image the cells immediately using a fluorescence microscope.

This compound Uptake Assay using Flow Cytometry

Materials:

-

Cells cultured in suspension or adherent cells detached with a non-enzymatic cell dissociation solution

-

PBS

-

This compound stock solution

-

Culture medium or desired buffer

-

D-fructose and D-glucose for controls

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension of your target cells.

-

Wash the cells with PBS and resuspend them in the assay buffer.

-

Add this compound to the cell suspension at the desired final concentration.

-

Incubate the cells at 37°C for the desired time.

-

To stop the uptake, add ice-cold PBS and centrifuge the cells at a low speed.

-

Wash the cells twice more with ice-cold PBS.

-

Resuspend the cells in PBS for flow cytometric analysis.

-

Analyze the fluorescence intensity of the cells using a flow cytometer with the appropriate laser and emission filter for NBD.

Signaling Pathways Regulating Fructose Transport

The transport of fructose, and by extension this compound, is regulated by several intracellular signaling pathways. These pathways primarily modulate the expression and translocation of fructose transporters, particularly GLUT2 and GLUT5.

The Extracellular signal-Regulated Kinase (ERK), p38 Mitogen-Activated Kinase (p38 MAPK), and Phosphatidylinositol 3-Kinase (PI3K) pathways have been shown to regulate intestinal fructose transport.[10] There is significant cross-talk between these pathways in controlling fructose uptake by modulating both the levels and intrinsic activities of GLUT5 and GLUT2.[10] Additionally, cAMP and the PI3K/Akt signaling pathway have been implicated in the regulation of fructose transport.[11]

Below are diagrams illustrating these regulatory mechanisms and a typical experimental workflow.

Caption: Signaling pathways regulating GLUT5 expression and fructose transport.

Caption: General experimental workflow for this compound uptake assays.

Conclusion

This compound serves as a powerful tool for investigating fructose transport in living cells, with its uptake being primarily mediated by the GLUT5 transporter. This guide has provided a detailed overview of the transport mechanism, quantitative data on its kinetics and inhibition, comprehensive experimental protocols, and an outline of the key signaling pathways involved in its regulation. For researchers in cell biology and drug development, a thorough understanding of these aspects is critical for the accurate interpretation of experimental results and for the design of novel therapeutic strategies targeting fructose metabolism. It is important to remain mindful of the potential influence of the NBD fluorophore on transport kinetics and to validate findings with complementary techniques.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. GLUT5: structure, functions, diseases and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescent Fructose Derivatives for Imaging Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. glpbio.com [glpbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Regulation of GLUT5, GLUT2 and intestinal brush-border fructose absorption by the extracellular signal-regulated kinase, p38 mitogen-activated kinase and phosphatidylinositol 3-kinase intracellular signalling pathways: implications for adaptation to diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of the fructose transporter GLUT5 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NBD-Fructose Uptake in GLUT5 Expressing Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and underlying principles for studying NBD-fructose uptake in cell lines expressing the fructose-specific transporter, GLUT5. This document details experimental protocols, summarizes quantitative data, and visualizes the key signaling pathways involved in the regulation of GLUT5-mediated fructose transport.

Introduction: The Significance of GLUT5 and this compound

Fructose, a prevalent monosaccharide in modern diets, is primarily transported into cells by the facilitative transporter GLUT5.[1][2][3] Unlike other glucose transporters, GLUT5 exhibits a high specificity for fructose.[3] Elevated expression of GLUT5 has been observed in various cancer types, including breast and lung cancer, making it a compelling target for diagnostic and therapeutic development.[2][3][4]

To study fructose uptake dynamics, the fluorescent fructose analog, N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-D-fructose (this compound), has emerged as a valuable tool. This probe allows for the real-time visualization and quantification of fructose transport in live cells.[3][4] this compound is commercially available, typically as 1-NBDF or 6-NBDF, and exhibits excitation and emission maxima around 472 nm and 538 nm, respectively, upon conjugation to fructose.[5] Its uptake has been demonstrated to be dependent on the presence of GLUT5, making it a specific marker for GLUT5 activity.[3]

Quantitative Analysis of this compound Uptake

The affinity and rate of this compound transport via GLUT5 can be quantified to understand the transporter's efficiency and the effects of potential inhibitors. While comprehensive kinetic data for this compound across multiple cell lines is still an active area of research, this section summarizes available quantitative data for fructose and inhibitors of this compound uptake.

The Michaelis-Menten constant (Km) for fructose transport by GLUT5 is reported to be in the range of 6-14 mM.[1] It is important to note that the affinity of GLUT5 for this compound may differ from that of its natural substrate.

Table 1: Inhibition of 6-NBDF Uptake in EMT6 Murine Breast Cancer Cells [6]

| Inhibitor | IC50 (mM) |

| D-Fructose | 1700 |

| Compound 3 (a 2,5-anhydro-D-mannitol derivative) | 2.92 |

| Aniline derivative 8 | 1.05 |

| Aniline derivative 9 | 2.24 |

| Aniline derivative 10 | 0.99 |

IC50 values represent the concentration of the inhibitor required to reduce the uptake of 6-NBDF by 50%.

Experimental Protocols for this compound Uptake Assays

This section provides detailed methodologies for performing this compound uptake assays using fluorescence microscopy and flow cytometry. These protocols are based on established methods for fluorescent glucose analog uptake and can be adapted and optimized for specific cell lines and experimental questions.

Cell Culture and Preparation

-

Cell Line Selection: Choose a cell line known to express GLUT5, such as MCF-7, MDA-MB-231, MDA-MB-435 (breast cancer), or A549 (lung cancer).[2][3] A GLUT5-negative cell line, such as HepG2, can be used as a negative control.[3]

-

Cell Culture: Culture the cells in their recommended growth medium, typically supplemented with 10% fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

-

Plating for Assays:

-

For Fluorescence Microscopy: Seed cells on glass-bottom dishes or chamber slides to allow for high-resolution imaging.

-

For Flow Cytometry: Seed cells in 6-well or 12-well plates.

-

Allow cells to adhere and reach 70-80% confluency before the assay.

-

This compound Uptake Assay Protocol

This protocol can be adapted for both fluorescence microscopy and flow cytometry.

-

Starvation:

-

Aspirate the growth medium from the cells.

-

Wash the cells twice with warm, glucose-free Krebs-Ringer Buffer (KRB) or Phosphate-Buffered Saline (PBS).

-

Incubate the cells in glucose-free KRB or PBS for 1-2 hours at 37°C to deplete intracellular glucose and enhance transporter activity.

-

-

This compound Incubation:

-

Prepare a working solution of this compound in glucose-free KRB or PBS. The optimal concentration should be determined empirically for each cell line but typically ranges from 10 to 100 µM.[3]

-

Aspirate the starvation buffer and add the this compound solution to the cells.

-

Incubate for a predetermined time (e.g., 15-60 minutes) at 37°C. A time-course experiment is recommended to determine the linear range of uptake.

-

-

Termination of Uptake:

-

To stop the uptake, aspirate the this compound solution.

-

Wash the cells three times with ice-cold PBS to remove extracellular this compound.

-

Data Acquisition

-

Imaging:

-

After the final wash, add fresh ice-cold PBS or a suitable imaging buffer to the cells.

-

Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for NBD (e.g., excitation ~470 nm, emission ~540 nm).

-

Acquire images from multiple fields of view for each condition.

-

-

Image Analysis:

-

Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ, CellProfiler).

-

Subtract the background fluorescence from a region without cells.

-

Normalize the fluorescence intensity to the cell number or area.

-

-

Cell Detachment:

-

After the final wash, detach the cells using a non-enzymatic cell dissociation solution (e.g., Accutase or enzyme-free cell stripper) to preserve cell surface proteins.

-

Resuspend the cells in ice-cold PBS containing 1-2% FBS to prevent aggregation.

-

-

Data Acquisition:

-

Analyze the cell suspension on a flow cytometer equipped with a blue laser (488 nm) for excitation.

-

Collect the fluorescence signal in the green channel (e.g., FITC or GFP channel, ~530/30 nm bandpass filter).

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Gate the live cell population based on forward and side scatter properties.

-

Determine the geometric mean fluorescence intensity (gMFI) of the gated population for each sample.

-

Inhibition Assay

To confirm that this compound uptake is mediated by GLUT5, a competitive inhibition assay can be performed.

-

Follow the general uptake protocol as described above.

-

During the this compound incubation step, co-incubate the cells with this compound and a high concentration of unlabeled D-fructose (e.g., 50 mM).[3]

-

As a control for specificity, co-incubate with a high concentration of D-glucose, which should not significantly inhibit GLUT5-mediated uptake.

-

Quantify the fluorescence as described for microscopy or flow cytometry and compare the uptake in the presence and absence of the inhibitors.

Signaling Pathways Regulating GLUT5-Mediated Fructose Uptake

The uptake of fructose through GLUT5 is a regulated process influenced by various intracellular signaling pathways. Understanding these pathways is crucial for identifying potential targets for therapeutic intervention.

Experimental Workflow for Studying this compound Uptake

The following diagram illustrates a typical experimental workflow for investigating this compound uptake in GLUT5-expressing cells.

Caption: Workflow for this compound uptake analysis.

Signaling Pathways Influencing GLUT5

Several key signaling pathways have been implicated in the regulation of GLUT5 expression and activity. These include the PI3K/Akt, MAPK/ERK, and AMPK pathways.

The diagram below illustrates the interplay of these pathways in modulating GLUT5-mediated fructose transport. Fructose uptake can, in turn, influence these pathways, creating a complex regulatory network.

References

- 1. Fructose-induced increases in expression of intestinal fructolytic and gluconeogenic genes are regulated by GLUT5 and KHK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GLUT5-mediated fructose utilization drives lung cancer growth by stimulating fatty acid synthesis and AMPK/mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent Fructose Derivatives for Imaging Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. glpbio.com [glpbio.com]

- 6. A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-Terminal Fructose Labeling with 7-Nitro-1,2,3-benzadiazole (NBD) for Cellular Tracking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies and methodologies utilizing 1-deoxy-1-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-fructose (NBD-Fructose) as a fluorescent probe for tracking fructose uptake and metabolism in live cells. This document details the synthesis of this compound, experimental protocols for its application in cell-based assays, and a summary of key quantitative findings. Furthermore, it presents visual representations of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of the techniques and their implications in metabolic research and drug development.

Introduction

Fructose metabolism has garnered significant attention in cancer research due to the observation that cancer cells often exhibit a heightened capacity for fructose utilization to fuel their rapid proliferation.[1][2][3][4] Unlike glucose metabolism, which is tightly regulated at several enzymatic steps, fructose can enter the glycolytic pathway downstream of key regulatory points, providing a metabolic advantage to cancer cells, particularly in nutrient-deprived tumor microenvironments.[1][4] The fructose-specific transporter, GLUT5, is frequently overexpressed in various cancers, including breast cancer, making it a promising target for both diagnostic imaging and therapeutic intervention.[5][6][7]

This compound is a fluorescent analog of fructose that serves as a valuable tool for investigating fructose transport and metabolism in living cells.[5][8] The 7-nitro-1,2,3-benzadiazole (NBD) fluorophore, attached to the C-1 position of fructose, allows for real-time visualization of fructose uptake and intracellular localization using fluorescence microscopy and quantitative analysis via flow cytometry.[5][6] This guide summarizes the foundational knowledge and protocols for employing this compound in such studies.

Synthesis and Spectroscopic Properties of this compound

The synthesis of 1-NBDF (1-NBD-Fructose) involves the coupling of 1-amino-1-deoxy-D-fructose with 4-chloro-7-nitrobenzofurazan (NBD chloride) under basic conditions.[6] While the reaction can have a low yield (around 5%), it is a straightforward method for producing the fluorescent fructose analog.[5][6]

Spectroscopic Properties: The NBD group is non-fluorescent on its own but becomes fluorescent upon conjugation with the amino group of the fructose derivative.[5]

| Property | Value | Reference |

| Excitation Maximum | ~472 nm | [5][8] |

| Emission Maximum | ~538 nm | [5][8] |

These spectral characteristics make this compound compatible with standard fluorescein isothiocyanate (FITC) filter sets used in fluorescence microscopy and flow cytometry.

Experimental Protocols

Synthesis of 1-NBD-Fructose (1-NBDF)

This protocol is adapted from Levi et al. (2007).[6]

Materials:

-

1-amino-1-deoxy-D-fructose

-

4-chloro-7-nitrobenzofurazan (NBD chloride)

-

0.3 M Sodium Bicarbonate (NaHCO₃) solution

-

Methanol

-

Water (HPLC grade)

-

Reverse-phase high-performance liquid chromatography (HPLC) system

Procedure:

-

Dissolve 10 mg of 1-amino-1-deoxy-D-fructose in 200 µL of 0.3 M NaHCO₃ solution.

-

In a separate vial, dissolve 10 mg of NBD chloride in 400 µL of methanol.

-

Add the amino fructose solution to the NBD chloride solution.

-

Stir the mixture at room temperature for 20 hours.

-

Remove the solvents in vacuo.

-

Add 400 µL of water to the residue and centrifuge to remove any precipitate.

-

Purify the supernatant containing 1-NBDF using a reverse-phase semi-preparative HPLC column.

-

Monitor the elution at 218 nm and 475 nm.

-

Combine the fractions corresponding to the 1-NBDF isomers for use in cell uptake studies.

Cell Culture and this compound Uptake Assay

This protocol is a generalized procedure based on methodologies described in the literature for breast cancer cell lines.[6][7]

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-435, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

1-NBDF stock solution (e.g., 1 mM in PBS)

-

D-fructose and D-glucose (for competition assays)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed the cells in an appropriate culture vessel (e.g., 96-well plate for microscopy, 6-well plate for flow cytometry) and allow them to adhere and grow to a desired confluency.

-

Before the assay, wash the cells once with PBS.

-

Prepare the working solution of 1-NBDF by diluting the stock solution in a glucose-free medium to the final desired concentration (e.g., 10 µM).

-

For competition assays, prepare solutions of 1-NBDF containing a high concentration of D-fructose or D-glucose (e.g., 50 mM).

-

Incubate the cells with the 1-NBDF solution (with or without competitors) at 37°C for 15 minutes. For negative controls, incubation can be performed at 4°C.

-

After incubation, wash the cells three times with cold PBS to remove extracellular probe.

-

For fluorescence microscopy, image the cells immediately using a standard FITC filter set.

-

For flow cytometry, harvest the cells (e.g., by trypsinization), resuspend them in cold PBS, and analyze them on a flow cytometer equipped with a 488 nm excitation laser.

Quantitative Data on this compound Uptake

The utility of this compound as a probe for fructose uptake is demonstrated by its competitive inhibition by D-fructose. The following table summarizes key quantitative data from studies using a structurally similar fluorescent fructose analog, 6-NBDF, which also relies on GLUT5 for transport.

| Compound | Cell Line | Assay | IC₅₀ (mM) | Reference |

| D-Fructose | EMT6 | 6-NBDF Uptake Inhibition | 1.7 | [9] |

| 6-NBDF | EMT6 | [¹⁴C]-D-fructose Uptake Inhibition | 2.9 ± 1.14 | [9] |

These data indicate that both D-fructose and the fluorescent analog compete for the same transport mechanism, validating the use of NBD-labeled fructose for studying GLUT5-mediated uptake.

Visualizing Fructose Metabolism and Experimental Design

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the DOT language.

Fructose Metabolic Pathways in Cancer Cells

Fructose, upon entering a cancer cell via GLUT5, can be metabolized through several pathways that contribute to cell proliferation and survival. The primary pathway involves phosphorylation by ketohexokinase (KHK) to fructose-1-phosphate, which then enters glycolysis.

Experimental Workflow for this compound Uptake Assay

The following diagram illustrates the key steps in performing a cell-based this compound uptake assay.

Logical Relationship of GLUT5-Mediated this compound Uptake

This diagram depicts the logical framework for confirming that this compound uptake is specifically mediated by the GLUT5 transporter.

Conclusion

This compound is a powerful and accessible tool for the preliminary investigation of fructose uptake in live cells. Its straightforward synthesis and compatibility with common laboratory equipment make it an excellent choice for researchers exploring the role of fructose metabolism in various physiological and pathological contexts, particularly in cancer. The experimental protocols and data presented in this guide provide a solid foundation for designing and executing studies to screen for inhibitors of fructose transport and to further elucidate the mechanisms of fructose-driven cellular processes. As research in this area progresses, this compound and similar fluorescent probes will undoubtedly continue to be instrumental in advancing our understanding of cancer metabolism and in the development of novel therapeutic strategies.

References

- 1. Fructose Metabolism in Cancer: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Fructose-induced metabolic reprogramming of cancer cells [frontiersin.org]

- 4. Fructose consumption and cancer: is there a connection? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Benchchem [benchchem.com]

- 6. Fluorescent Fructose Derivatives for Imaging Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescent fructose derivatives for imaging breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NBD-Fructose: Structure, Function, and Application in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-fructose (NBD-Fructose), a fluorescently labeled fructose analog. It details its chemical structure, functional properties, and its critical role as a tool in biological research, particularly in the study of fructose transport and metabolism in cancer.

This compound: Structure and Chemical Properties

This compound is a derivative of fructose where the hydroxyl group at the C-1 position is replaced with an amino group conjugated to a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore.[1][2][3] This fluorescent tag allows for the visualization and quantification of its uptake into living cells.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 940961-04-6 | [1][4] |

| Molecular Formula | C₁₂H₁₄N₄O₈ | [5][6] |

| Molecular Weight | 342.26 g/mol | [2][5] |

| Excitation Maximum (λex) | ~472 nm | [1][7] |

| Emission Maximum (λem) | ~538 nm | [1][7] |

| Appearance | Orange to red solid | |

| Solubility | Soluble in water and PBS (pH 7.2) at 30 mg/mL | [1][7] |

Function: A Fluorescent Probe for Fructose Uptake

The primary function of this compound is to serve as a fluorescent tracer for monitoring fructose uptake into cells, primarily through the glucose transporter 5 (GLUT5).[1] GLUT5 is a fructose-specific transporter that is often overexpressed in various cancer cells, including breast cancer, making this compound a valuable tool for cancer research.[3][8] The intensity of the fluorescence signal from this compound inside cells is proportional to the rate of its uptake, allowing for quantitative analysis of fructose transport.

Experimental Applications and Protocols

This compound is widely used in cell-based assays to study fructose transport, screen for GLUT5 inhibitors, and investigate the role of fructose metabolism in disease.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1-amino-1-deoxy-D-fructose with 4-chloro-7-nitrobenzofurazan (NBD chloride) under basic conditions.[3][9]

Experimental Protocol: Synthesis of 1-NBD-Fructose [9]

-

Dissolve 10 mg of 1-amino-1-deoxy-D-fructose in 200 µL of 0.3 M sodium bicarbonate (NaHCO₃).

-

Add this solution to a solution of 10 mg of NBD chloride in 400 µL of methanol.

-

Stir the mixture at room temperature for 20 hours.

-

Remove the solvents under vacuum.

-

Add 400 µL of water and remove the precipitate by centrifugation.

-

Purify the filtrate containing this compound using high-performance liquid chromatography (HPLC).

Cellular Uptake Assay

A common application of this compound is in cellular uptake assays to measure the rate of fructose transport into cultured cells.

Experimental Protocol: this compound Cellular Uptake Assay

-

Cell Culture: Seed cells (e.g., breast cancer cell line MCF-7) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and culture overnight.

-

Starvation: On the day of the experiment, wash the cells with glucose-free buffer and incubate them in the same buffer for 1-2 hours to deplete intracellular glucose.

-

Treatment: Treat the cells with experimental compounds (e.g., potential GLUT5 inhibitors) or vehicle control in a glucose-free medium.

-

This compound Incubation: Add this compound to a final concentration of 100-200 µg/mL and incubate for a predetermined time (e.g., 15-60 minutes). The optimal time should be determined empirically for each cell line.

-

Washing: Terminate the uptake by washing the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular this compound.

-

Quantification: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

Data Presentation: Quantitative Analysis of GLUT5 Inhibition

This compound uptake assays are frequently used to screen for and characterize inhibitors of the GLUT5 transporter. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of an inhibitor.

Table 2: IC₅₀ Values of Selected Compounds for Inhibition of 6-NBDF Uptake in EMT6 Cells

| Compound | IC₅₀ (mM) |

| D-Fructose | 1.7 |

| Aniline derivative 8 | 1.05 |

| Aniline derivative 9 | 2.24 |

| Aniline derivative 10 | 0.99 |

| Urea-linked 2,5-AM derivative 18 | 2.16 |

| Urea-linked 2,5-AM derivative 20 | 2.35 |

| Urea-linked 2,5-AM derivative 21 | 5.04 |

| Compound 17 | 6.84 |

Data extracted from a study on C-3 modified 2,5-anhydromannitol (2,5-AM) compounds as D-fructose analogues. 6-NBDF is a regioisomer of this compound.

Visualizing Molecular Processes

GLUT5 Signaling Pathway in Cancer

The uptake of fructose via GLUT5 in cancer cells has been shown to activate downstream signaling pathways that promote cell growth and survival. A key pathway involves the stimulation of fatty acid synthesis and the activation of the mTORC1 signaling pathway, while suppressing AMPK.[1][2][5]

References

- 1. JCI Insight - GLUT5-mediated fructose utilization drives lung cancer growth by stimulating fatty acid synthesis and AMPK/mTORC1 signaling [insight.jci.org]

- 2. GLUT5-mediated fructose utilization drives lung cancer growth by stimulating fatty acid synthesis and AMPK/mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GLUT5: structure, functions, diseases and potential applications [sciengine.com]

- 5. JCI Insight - GLUT5-mediated fructose utilization drives lung cancer growth by stimulating fatty acid synthesis and AMPK/mTORC1 signaling [insight.jci.org]

- 6. GLUT5-overexpression-related tumorigenic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of GLUT5, GLUT2 and intestinal brush-border fructose absorption by the extracellular signal-regulated kinase, p38 mitogen-activated kinase and phosphatidylinositol 3-kinase intracellular signalling pathways: implications for adaptation to diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. JCI Insight - GLUT5-mediated fructose utilization drives lung cancer growth by stimulating fatty acid synthesis and AMPK/mTORC1 signaling [insight.jci.org]

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide for NBD-Fructose Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and purification of NBD-Fructose, a fluorescent fructose analog. This valuable tool is instrumental in studying fructose transport and metabolism, particularly in the context of cancer research and metabolic disorders where the glucose transporter 5 (GLUT5) is often overexpressed. The protocols outlined below are designed to be clear and reproducible for researchers in relevant fields.

Introduction

This compound (1-deoxy-1-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-fructose or 1-NBDF) is a fluorescently labeled fructose molecule used to monitor fructose uptake into living cells.[1][2] Its fluorescence allows for real-time visualization and quantification of fructose transport, making it a powerful probe for high-throughput screening of potential GLUT5 inhibitors.[3] The synthesis of this compound involves the coupling of an amino-fructose derivative with 4-chloro-7-nitrobenzofurazan (NBD chloride). This document provides detailed protocols for the synthesis of the precursor 1-amino-1-deoxy-d-fructose, its subsequent conversion to 1-NBDF, and the purification of the final product.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and properties of 1-NBDF.

| Parameter | Value | Reference |

| Synthesis Yield | ~5% | [4][5] |

| HPLC Column | Zorbax SB C18 (9.4 mm x 250 mm) | [5] |

| Mobile Phase | Gradient of 0.1% TFA in H₂O and 0.1% TFA in CH₃CN | [5] |

| Flow Rate | 1 mL/min | [5] |

| HPLC Retention Time | Isomer 1: 11.5 min, Isomer 2: 12.05 min | [5] |

| Excitation Maximum | 472 nm | [1][4] |

| Emission Maximum | 538 nm | [1][4] |

| Purity (Commercially available) | ≥95% (sum of isomers) | [1] |

Experimental Protocols

Part 1: Synthesis of 1-amino-1-deoxy-d-fructose (Precursor)

The synthesis of the precursor, 1-amino-1-deoxy-d-fructose, is achieved through an Amadori rearrangement of D-glucose. This reaction involves the condensation of glucose with an amine, followed by rearrangement to the more stable ketoamine.

Materials:

-

D-glucose

-

Ammonium bicarbonate or an appropriate amino acid

-

Solvent (e.g., water, methanol)

-

Hydrogenation catalyst (e.g., Palladium on carbon)

-

Hydrogen gas supply

Procedure:

-

Dissolve D-glucose and an excess of the amino source (e.g., ammonium bicarbonate) in the chosen solvent.

-

Heat the reaction mixture to facilitate the initial condensation and Amadori rearrangement. The specific temperature and reaction time will depend on the chosen reactants and solvent.

-

Monitor the reaction progress using an appropriate method, such as thin-layer chromatography (TLC).

-

Once the reaction is complete, the intermediate product is typically hydrogenated to yield 1-amino-1-deoxy-d-fructose. This step is performed in the presence of a catalyst like palladium on carbon under a hydrogen atmosphere.

-

After hydrogenation, the catalyst is removed by filtration.

-

The crude 1-amino-1-deoxy-d-fructose is then purified. Purification can be achieved through techniques such as recrystallization or column chromatography.

Part 2: Synthesis of 1-NBDF

This protocol details the coupling of 1-amino-1-deoxy-d-fructose with NBD chloride to yield 1-NBDF.[5]

Materials:

-

1-amino-1-deoxy-d-fructose

-

4-chloro-7-nitrobenzofurazan (NBD chloride)

-

Sodium bicarbonate (NaHCO₃)

-

Methanol

-

Water (deionized)

Procedure:

-

Prepare a 0.3 M solution of sodium bicarbonate in water.

-

Dissolve 10 mg of 1-amino-1-deoxy-d-fructose in 200 µL of the 0.3 M NaHCO₃ solution.

-

In a separate vial, dissolve 10 mg of NBD chloride in 400 µL of methanol.

-

Add the 1-amino-1-deoxy-d-fructose solution to the NBD chloride solution.

-

Stir the reaction mixture at room temperature for 20 hours in the dark to prevent photobleaching of the NBD group.

-

After 20 hours, remove the solvents using a rotary evaporator (in vacuo).

-

Add 400 µL of water to the residue and vortex to dissolve the product.

-

Centrifuge the solution to pellet any unreacted NBD chloride precipitate.

-

Carefully collect the supernatant containing the crude 1-NBDF for purification.

Part 3: Purification of 1-NBDF by HPLC

The crude 1-NBDF is purified using reverse-phase high-performance liquid chromatography (HPLC).[5]

Instrumentation and Columns:

-

HPLC system with a gradient pump and UV-Vis detector

-

Reverse-phase semipreparative column: Zorbax SB C18, 9.4 mm x 250 mm

Mobile Phases:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

-

Equilibrate the HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the crude 1-NBDF supernatant onto the column.

-

Run a linear gradient from 5% to 80% Mobile Phase B over 42 minutes at a flow rate of 1 mL/min.

-

Monitor the elution at wavelengths of 218 nm and 475 nm.

-

Two major peaks corresponding to the isomers of 1-NBDF should be observed at approximately 11.5 and 12.05 minutes.

-

Collect the fractions corresponding to these peaks.

-

The collected fractions can be combined for subsequent use in uptake studies, as the GLUT5 transporter generally accepts various fructose isomers.[5]

-

Lyophilize the purified fractions to obtain 1-NBDF as a solid.

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Caption: GLUT5-mediated uptake and intracellular fate of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Carbohydrate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. In situ formation of the amino sugars 1-amino-1-deoxy-fructose and 2-amino-2-deoxy-glucose under Maillard reaction conditions in the absence of ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for GLUT5 Uptake Assay Using NBD-Fructose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose, a key dietary monosaccharide, is increasingly implicated in metabolic diseases and cancer progression. Its transport across the cell membrane is primarily mediated by the glucose transporter 5 (GLUT5), a member of the facilitative sugar transporter family.[1][2] Unlike other glucose transporters, GLUT5 exhibits high specificity for fructose.[2] In various cancers, including breast cancer, GLUT5 is often overexpressed, highlighting it as a promising target for diagnostic and therapeutic development.[1][3]

NBD-Fructose is a fluorescently labeled fructose analog that serves as a valuable tool for studying GLUT5 activity.[4] The 7-nitrobenz-2-oxa-1,3-diazol (NBD) group attached to the fructose molecule allows for the direct visualization and quantification of fructose uptake into living cells.[4] This non-radioactive method offers a safer and more efficient alternative for screening potential GLUT5 inhibitors and investigating fructose metabolism.[1] Studies have demonstrated that this compound uptake is specifically mediated by GLUT5, as it is competitively inhibited by D-fructose but not D-glucose.[1][5]

These application notes provide a detailed protocol for utilizing this compound in a GLUT5 uptake assay, intended for researchers in academia and the pharmaceutical industry.

Principle of the Assay

The GLUT5 uptake assay using this compound is based on the principle of competitive inhibition. Cells expressing GLUT5 are incubated with this compound, a fluorescent substrate. The amount of this compound taken up by the cells is directly proportional to the GLUT5 transport activity. In the presence of a test compound that inhibits GLUT5, the uptake of this compound will be reduced, leading to a decrease in intracellular fluorescence. By measuring the fluorescence intensity, the inhibitory potency of test compounds can be determined.

Materials and Reagents

-

Cell Line: A cell line with high GLUT5 expression (e.g., EMT6, MCF-7, MDA-MB-231).[3][5]

-

This compound: (e.g., 6-NBD-Fructose or 1-NBD-Fructose).

-

Culture Medium: Appropriate for the chosen cell line.

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin Solution

-

Trypsin-EDTA Solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Krebs-Ringer Buffer (KRB), glucose-free: (120 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 2.5 mM CaCl2).

-

Test Compounds (Inhibitors)

-

D-Fructose (Positive Control)

-

D-Glucose (Negative Control)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader (Excitation/Emission: ~472/538 nm for NBD).[4]

-

Cell counter

-

CO2 incubator (37°C, 5% CO2)

Experimental Protocols

Cell Culture and Seeding

-

Culture the selected cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.

-

Passage the cells regularly to maintain logarithmic growth.

-

For the assay, harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.

-

Count the cells and adjust the density to 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into a 96-well black, clear-bottom microplate.

-

Incubate the plate overnight in a CO2 incubator to allow for cell attachment.

GLUT5 Uptake Inhibition Assay

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Protect from light.

-

Prepare stock solutions of test compounds, D-fructose, and D-glucose in a suitable solvent.

-

Prepare working solutions of this compound and test compounds in glucose-free KRB.

-

-

Assay Procedure:

-

The following day, gently aspirate the culture medium from the wells.

-

Wash the cells twice with 200 µL of warm, glucose-free KRB.

-

Add 100 µL of glucose-free KRB to each well and incubate for 1 hour at 37°C to deplete intracellular glucose.

-

After the starvation period, aspirate the buffer.

-

Add 50 µL of glucose-free KRB containing the test compounds at various concentrations to the respective wells. For control wells, add buffer with vehicle, D-fructose (positive control), or D-glucose (negative control).

-

Add 50 µL of glucose-free KRB containing this compound to all wells to a final concentration of 100-200 µg/ml. The optimal concentration may need to be determined empirically for your specific cell line.

-

Incubate the plate for 15-60 minutes at 37°C. The optimal incubation time should be determined in preliminary experiments.

-

Terminate the uptake by aspirating the solution from the wells.

-

Wash the cells three times with 200 µL of ice-cold PBS to remove extracellular this compound.

-

After the final wash, add 100 µL of PBS to each well.

-

-

Fluorescence Measurement:

-

Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~472 nm and emission at ~538 nm.[4]

-

Data Analysis

-

Subtract the background fluorescence (wells with cells but no this compound).

-

Normalize the fluorescence intensity of the test wells to the control wells (vehicle-treated cells, representing 100% uptake).

-

Plot the percentage of this compound uptake against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the inhibitor that causes a 50% reduction in this compound uptake) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Data Presentation

The following tables summarize representative quantitative data from GLUT5 uptake inhibition assays using this compound.

Table 1: IC50 Values of Various Compounds on 6-NBDF Uptake in EMT6 Cells

| Compound | IC50 (mM) | Reference |

| D-Fructose | 1700 | [1] |

| Compound 3 | 2.92 | [1] |

| Aniline derivative 8 | 1.05 | [1] |

| Aniline derivative 9 | 2.24 | [1] |

| Aniline derivative 10 | 0.99 | [1] |

| MSNBA | >0.1 | [1] |

| Cytochalasin B | No inhibition | [1] |

| Quercetin | No inhibition | [1] |

Table 2: Properties of this compound

| Property | Value | Reference |

| Excitation Maximum | ~472 nm | [4] |

| Emission Maximum | ~538 nm | [4] |

| Specificity | GLUT5 | [1][5] |

| Competitive Inhibitor | D-Fructose | [1][5] |

| Non-competitive with | D-Glucose | [1][5] |

Visualizations

GLUT5 Fructose Transport Mechanism

Caption: Facilitative transport of fructose across the cell membrane by GLUT5.

Experimental Workflow for GLUT5 Uptake Assay

Caption: Workflow for the this compound based GLUT5 uptake inhibition assay.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Incomplete washing | Increase the number and vigor of wash steps with ice-cold PBS. |

| Cell autofluorescence | Measure the fluorescence of cells that have not been treated with this compound and subtract this value from all readings. | |

| Low signal | Low GLUT5 expression | Use a cell line known to have high GLUT5 expression. |

| Insufficient incubation time | Optimize the incubation time with this compound. | |

| This compound degradation | Store this compound protected from light and use fresh working solutions. | |